molecular formula C34H62O4 B14412951 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol CAS No. 85224-94-8

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol

Cat. No.: B14412951
CAS No.: 85224-94-8
M. Wt: 534.9 g/mol
InChI Key: ZMPMMRVOVMGSMN-UHFFFAOYSA-N
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Description

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol is an organic compound with the molecular formula C34H62O4 This compound is characterized by its complex structure, which includes two butoxy groups and two dimethyloctyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dihydroxyterephthalic acid with 8-butoxy-2,6-dimethyloctanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The butoxy groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of alcohols.

Scientific Research Applications

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The butoxy and dimethyloctyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Similar in structure but with aldehyde groups instead of hydroxyl groups.

    2,5-Dimethoxybenzene-1,4-diol: Contains methoxy groups instead of butoxy groups.

    2,5-Di-tert-butylbenzene-1,4-diol: Features tert-butyl groups instead of dimethyloctyl groups.

Uniqueness

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol is unique due to its combination of butoxy and dimethyloctyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

85224-94-8

Molecular Formula

C34H62O4

Molecular Weight

534.9 g/mol

IUPAC Name

2,5-bis(8-butoxy-2,6-dimethyloctan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C34H62O4/c1-9-11-21-37-23-17-27(3)15-13-19-33(5,6)29-25-32(36)30(26-31(29)35)34(7,8)20-14-16-28(4)18-24-38-22-12-10-2/h25-28,35-36H,9-24H2,1-8H3

InChI Key

ZMPMMRVOVMGSMN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)CCOCCCC)O

Origin of Product

United States

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